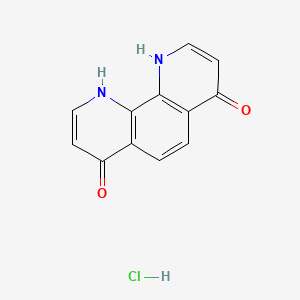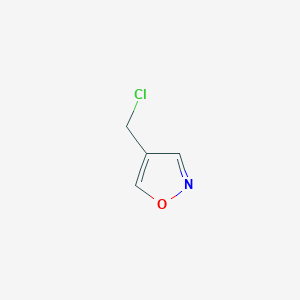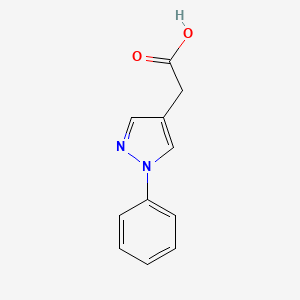
(1-フェニル-1H-ピラゾール-4-イル)酢酸
概要
説明
(1-phenyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a pyrazole ring substituted with a phenyl group and an acetic acid moiety
科学的研究の応用
Chemistry
In chemistry, (1-phenyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, (1-phenyl-1H-pyrazol-4-yl)acetic acid derivatives are explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
Target of Action
The primary target of (1-phenyl-1H-pyrazol-4-yl)acetic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
Given its target, it’s plausible that it affects the prostaglandin biosynthesis pathway, potentially leading to altered levels of prostaglandin D2 and downstream effects on inflammation and other processes . More research is needed to confirm this and identify other affected pathways.
Result of Action
Given its potential inhibitory effect on Hematopoietic prostaglandin D synthase, it might lead to altered prostaglandin D2 levels, potentially affecting cellular processes such as inflammation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of (1-phenyl-1H-pyrazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols or amines.
類似化合物との比較
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazol-5-yl)acetic acid
- 1-phenyl-1H-pyrazol-3-yl)acetic acid
- 1-phenyl-1H-pyrazol-4-yl)propionic acid
Uniqueness
(1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
This detailed article provides a comprehensive overview of (1-phenyl-1H-pyrazol-4-yl)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVPUUKTDJSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585447 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-77-6 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


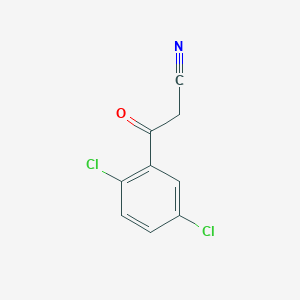
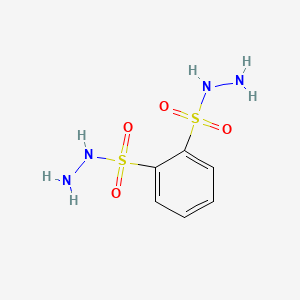
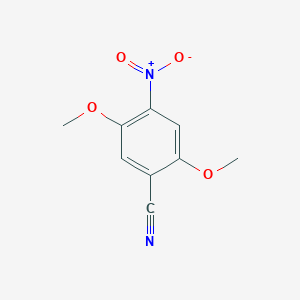

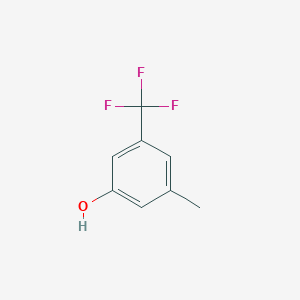
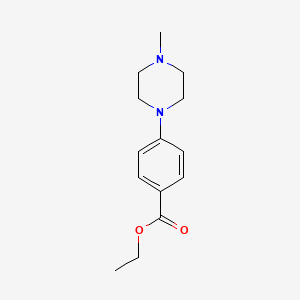
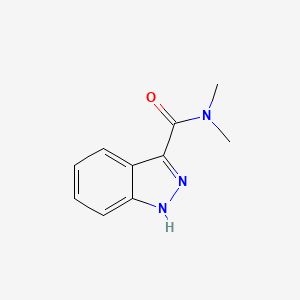
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)

